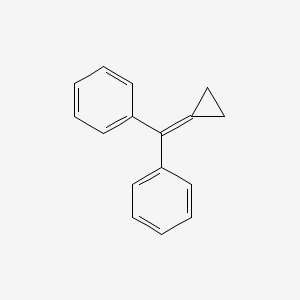

(Cyclopropylidenemethylene)dibenzene

Description

Contextualization within Strained Organic Systems and Methylenecyclopropanes

(Cyclopropylidenemethylene)dibenzene is a prominent example of a methylenecyclopropane (B1220202), a class of molecules characterized by a three-membered ring containing an exocyclic double bond. The inherent ring strain in the cyclopropane (B1198618) ring, estimated to be around 27.5 kcal/mol, is further exacerbated by the introduction of the sp²-hybridized carbon of the double bond. This high degree of strain is a key determinant of the chemical behavior of MCPs, making them highly reactive and prone to ring-opening reactions.

The reactivity of these strained systems is a fertile ground for synthetic innovation. The relief of ring strain provides a powerful thermodynamic driving force for a variety of chemical transformations. In the case of (Cyclopropylidenemethylene)dibenzene, the presence of two phenyl groups on the exocyclic carbon further modulates its electronic properties and steric environment, influencing its reactivity in unique ways compared to simpler MCPs.

Significance of C-C Bond Activation in Contemporary Organic Chemistry

The activation of carbon-carbon (C-C) bonds, which are typically robust and unreactive, is a challenging yet highly rewarding area of chemical research. The ability to selectively cleave and functionalize C-C bonds opens up new retrosynthetic pathways and allows for the streamlined synthesis of complex molecules from readily available starting materials.

Methylenecyclopropanes like (Cyclopropylidenemethylene)dibenzene are excellent platforms for studying C-C bond activation due to their inherent strain. The cyclopropane ring contains two types of C-C bonds that can be selectively cleaved: the distal bond (opposite the exocyclic double bond) and the proximal bonds (adjacent to the double bond). The regioselectivity of this cleavage is often controlled by the choice of catalyst and reaction conditions, leading to a diverse array of products. Transition metal catalysis, in particular, has proven to be a powerful tool for achieving controlled C-C bond activation in these systems.

Overview of Key Research Areas Pertaining to (Cyclopropylidenemethylene)dibenzene Reactivity

The unique structural and electronic features of (Cyclopropylidenemethylene)dibenzene have led to its exploration in several key areas of organic synthesis research. These investigations primarily focus on leveraging its inherent reactivity for the construction of more complex molecular frameworks.

One of the most significant areas of research involves [3+2] cycloaddition reactions . In these reactions, the three-carbon framework of the methylenecyclopropane unit reacts with a two-atom component (the dipolarophile) to form a five-membered ring. Palladium catalysts have been shown to be effective in promoting the [3+2] cycloaddition of diphenylmethylenecyclopropanes with alkenes. documentsdelivered.com This type of reaction is highly valuable for the synthesis of cyclopentane (B165970) derivatives, which are common structural motifs in natural products and pharmaceuticals.

Another critical area of investigation is the ring-opening cycloisomerization of methylenecyclopropyl ketones. While not specifically focused on the diphenyl derivative, this research provides crucial insights into the reactivity of the broader class of compounds. Depending on the catalyst and reaction conditions, different C-C bonds in the cyclopropane ring can be cleaved, leading to the formation of various heterocyclic products such as furans and pyrans. nih.gov For instance, palladium catalysts can facilitate the regioselective cleavage of either the proximal or distal C-C bond, demonstrating the fine-tuning possible in these transformations. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

[cyclopropylidene(phenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNHNDHFSZUBCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of C C Bond Activation and Transformations Involving Cyclopropylidenemethylene Dibenzene

Palladium-Catalyzed C-C σ-Bond Scission and Hydroalkylation Mechanisms

Palladium catalysis offers a powerful tool for the controlled ring-opening of (Cyclopropylidenemethylene)dibenzene, leading to the formation of valuable acyclic molecules. A notable example is the hydroalkylation reaction, which proceeds through a series of well-defined organometallic intermediates.

Formation of Palladacyclobutane Intermediates

The catalytic cycle is initiated by the insertion of a palladium(0) species into the distal C-C σ-bond of the methylenecyclopropane (B1220202) ring. This oxidative addition step results in the formation of a key intermediate: a palladacyclobutane. rsc.org This four-membered ring containing a palladium atom is a common feature in the palladium-catalyzed reactions of strained carbocycles. The formation of this intermediate is driven by the relief of ring strain in the parent methylenecyclopropane.

Role of Hydrazones as Carbanion Equivalents in Catalytic Cycles

In the palladium-catalyzed hydroalkylation of (Cyclopropylidenemethylene)dibenzene, simple hydrazones serve as effective carbanion equivalents. rsc.org This approach avoids the use of highly reactive and often unstable organometallic reagents. In the presence of a base, the hydrazone interacts with the palladacyclobutane intermediate. This interaction is followed by the extrusion of dinitrogen (N₂), which is a thermodynamically favorable process that drives the reaction forward.

The scope of this transformation has been explored with various hydrazones in reaction with (Cyclopropylidenemethylene)dibenzene, showcasing the versatility of this method.

Table 1: Palladium-Catalyzed Hydroalkylation of (Cyclopropylidenemethylene)dibenzene with Various Hydrazones

| Entry | Hydrazone (R group) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 1,1-diphenyl-3-benzyl-1-butene | 89 |

| 2 | 4-Methylphenyl | 1,1-diphenyl-3-(4-methylbenzyl)-1-butene | 85 |

| 3 | 4-Methoxyphenyl | 1,1-diphenyl-3-(4-methoxybenzyl)-1-butene | 82 |

| 4 | 4-Fluorophenyl | 1,1-diphenyl-3-(4-fluorobenzyl)-1-butene | 75 |

| 5 | 2-Naphthyl | 1,1-diphenyl-3-(naphthalen-2-ylmethyl)-1-butene | 80 |

Data synthesized from a study on the palladium-catalyzed hydroalkylation of methylenecyclopropanes. rsc.org

Generation of π-Allyl-Palladium Species

Following the reaction with the hydrazone and the expulsion of nitrogen, the palladacyclobutane intermediate rearranges to form a π-allyl-palladium species. rsc.org This transformation is a crucial step in the catalytic cycle, leading to the formation of the final product. The π-allyl complex is a versatile intermediate in palladium catalysis, and its formation in this context allows for the subsequent functionalization of the carbon skeleton. The final hydroalkylation product is released from the palladium center, regenerating the palladium(0) catalyst for the next cycle.

Experimental Probes and Deuterium Labeling Studies for Mechanism Elucidation

To substantiate the proposed reaction mechanism, deuterium labeling studies have been conducted. rsc.org These experiments provide valuable insights into the bond-breaking and bond-forming steps of the catalytic cycle. For instance, by using deuterated reagents, it is possible to track the fate of specific hydrogen atoms throughout the reaction. The results of such studies have been consistent with the proposed mechanism involving the formation of a palladacyclobutane intermediate and a subsequent π-allyl-palladium species. rsc.org

Visible-Light-Induced C-C σ-Bond Difunctionalization Pathways

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis. This approach has been successfully applied to the difunctionalization of the C-C σ-bond in (Cyclopropylidenemethylene)dibenzene.

Photoredox Catalysis and Single Electron Transfer (SET) Processes

Visible-light-induced difunctionalization reactions of (Cyclopropylidenemethylene)dibenzene proceed via a radical mechanism initiated by a photoredox catalyst. nih.govmdpi.com The process typically begins with the photocatalyst absorbing visible light, which promotes it to an excited state. This excited-state photocatalyst can then engage in a single electron transfer (SET) event with a suitable reaction partner.

In the case of the difunctionalization of (Cyclopropylidenemethylene)dibenzene with sulfonyl chlorides, the reaction is initiated by the generation of a sulfonyl radical. nih.gov This radical adds to the double bond of the methylenecyclopropane, triggering the cleavage of the distal C-C σ-bond and subsequent intramolecular cyclization to yield 3-sulfonylated 1,2-dihydronaphthalenes. The entire process is a cascade of radical events, all initiated by the initial SET process.

A similar strategy has been employed for the difunctionalization with acyl chlorides, where (Cyclopropylidenemethylene)dibenzene was used as a model substrate. mdpi.com This reaction also proceeds through a radical addition, SET oxidation, and nucleophilic attack sequence, demonstrating the versatility of photoredox catalysis in activating the C-C σ-bond of this strained ring system.

Table 2: Visible-Light-Induced Difunctionalization of (Cyclopropylidenemethylene)dibenzene

| Entry | Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzoyl chloride | 4-chloro-1,1,2-triphenylbut-3-en-1-one | 96 |

| 2 | 4-Methylbenzoyl chloride | 4-chloro-1-(4-methylphenyl)-1,2-diphenylbut-3-en-1-one | 85 |

| 3 | 4-Methoxybenzoyl chloride | 4-chloro-1-(4-methoxyphenyl)-1,2-diphenylbut-3-en-1-one | 78 |

| 4 | 4-Chlorobenzoyl chloride | 4-chloro-1-(4-chlorophenyl)-1,2-diphenylbut-3-en-1-one | 91 |

| 5 | 2-Thiophenecarbonyl chloride | 4-chloro-1,2-diphenyl-1-(thiophen-2-yl)but-3-en-1-one | 82 |

Data synthesized from a study on the visible-light-induced difunctionalization of alkylidenecyclopropanes. mdpi.com

Radical Addition and Carbon Radical Formation (e.g., Acyl Radical Addition)

The exocyclic double bond of (Cyclopropylidenemethylene)dibenzene is susceptible to radical addition, which initiates a cascade involving the formation of a carbon-centered radical and subsequent ring-opening of the strained cyclopropane (B1198618). This process serves as a powerful method for generating complex molecular structures.

The general mechanism for radical addition to alkylidenecyclopropanes (ACPs) begins with the attack of a radical species (R•) on the terminal carbon of the double bond. This addition generates a highly reactive cyclopropylcarbinyl radical intermediate. Due to the significant strain within the three-membered ring, this intermediate rapidly undergoes a β-scission reaction. This ring-opening process is a classical radical clock reaction and is typically very fast and irreversible, leading to the formation of a more stable, ring-opened homoallyl radical. nih.gov

Recent studies have demonstrated that this ring-opening radical clock process can be initiated through photoredox catalysis using N-hydroxyphthalimide (NHPI) esters bearing alkylidenecyclopropane moieties. nih.gov DFT calculations have confirmed that the ring-opening of the alkylidenecyclopropane radical is both kinetically and thermodynamically favorable, with a calculated exergonic process of ΔG = -13.4 kcal mol⁻¹. nih.gov While the direct addition of acyl radicals to (Cyclopropylidenemethylene)dibenzene is a specific area of interest, the general principles of radical addition are well-established. For instance, acyl radicals, which can be generated from precursors like acyl chlorides under visible-light photoredox conditions, are known to participate in cascade reactions with strained rings. chemrxiv.orgacs.org In a typical cascade, the initially formed homoallyl radical can then be trapped by other reagents or participate in intramolecular cyclizations, leading to diverse and functionalized products. nih.gov

Radical Generation: An acyl radical (or other carbon-centered radical) is generated, often via photoredox catalysis.

Radical Addition: The radical adds to the exocyclic double bond of (Cyclopropylidenemethylene)dibenzene.

Ring-Opening: The resulting cyclopropylcarbinyl radical undergoes rapid β-scission to form a stabilized homoallyl radical.

Further Reaction: The newly formed radical intermediate is trapped or participates in subsequent bond-forming events.

Nucleophilic Attack and Subsequent Ring-Opening Mechanisms of the Cyclopropyl Unit

The strained C-C bonds of the cyclopropyl unit in (Cyclopropylidenemethylene)dibenzene can be cleaved through nucleophilic attack, often facilitated by the presence of an acid catalyst. The reaction typically proceeds via activation of the molecule to make it more electrophilic, followed by the ring-opening attack of a nucleophile.

In the presence of a Lewis acid or a strong Brønsted acid, the cyclopropane ring can be activated. For alkylidenecyclopropanes, the Lewis acid coordinates to the double bond, enhancing its electrophilicity. This activation facilitates the attack of a nucleophile (e.g., alcohols, phenols, carboxylic acids) at one of the cyclopropyl carbons. nih.gov The attack leads to the cleavage of a distal C-C bond, relieving the ring strain and forming a homoallylic product. This process can be viewed as a formal Sₙ2-type reaction on the cyclopropane ring. scispace.com

The mechanism can be detailed as follows:

Activation: A Lewis acid (e.g., TiCl₄, SnCl₄) or a Brønsted acid (e.g., TfOH) coordinates to the substrate, polarizing a C-C bond of the cyclopropane ring and making it susceptible to nucleophilic attack. nih.govscispace.comacs.org

Nucleophilic Attack: A nucleophile attacks one of the carbons in the three-membered ring. In the case of (Cyclopropylidenemethylene)dibenzene, the presence of the phenyl groups can help stabilize the developing positive charge on the adjacent carbon during the ring-opening process.

Ring-Opening: The C-C bond breaks, and the nucleophile becomes incorporated into the resulting acyclic structure. This step is driven by the release of approximately 27.5 kcal/mol of ring strain energy.

For aryl-substituted cyclopropanes, the ring-opening can generate a carbocationic intermediate that is stabilized by the aryl groups. This intermediate is then trapped by the nucleophile. researchgate.net The use of highly fluorinated solvents like hexafluoroisopropanol (HFIP) in combination with a Brønsted acid has been shown to be a highly effective system for promoting these nucleophilic ring-opening reactions on donor-acceptor cyclopropanes, a principle that can be extended to other activated systems. scispace.comacs.org

Identification of Key Catalytic Species and Reaction Conditions

The activation of C-C bonds in (Cyclopropylidenemethylene)dibenzene is often achieved using specific catalytic systems under defined reaction conditions. Both transition metals and main-group metals have been successfully employed.

For main-group metal-mediated reactions, low-valent aluminum(I) and magnesium(I) complexes have proven effective. A key catalytic species is the β-diketiminate stabilized aluminum(I) nucleophile, often denoted as LAl (where L is HC[C(Me)N(Dipp)]₂ and Dipp is 2,6-diisopropylphenyl). amazonaws.com The reaction of this Al(I) complex with (Cyclopropylidenemethylene)dibenzene initially proceeds at ambient temperature to form a cycloaddition product. Subsequent C-C bond activation requires thermal conditions, typically heating at 100 °C for a short period (e.g., 15 minutes) in a solvent like benzene-d₆. amazonaws.com

Magnesium-based catalysis has also been developed for the functionalization of alkylidene cyclopropanes. For example, a magnesium hydride catalyst can be used for the catalytic hydrosilylation of the C-C σ-bond. These reactions are typically carried out at elevated temperatures (e.g., 80 °C) over several hours. amazonaws.com

Transition metals such as rhodium, palladium, and nickel are also commonly used for the activation of alkylidenecyclopropanes, although the mechanisms differ from main-group systems and often involve oxidative addition pathways. wikipedia.org

Electrochemical Oxidative C-C Bond Cleavage Mechanisms

The electrochemical oxidation of methylenecyclopropanes, including (Cyclopropylidenemethylene)dibenzene, offers a pathway for ring-opening and functionalization without the need for external chemical oxidants. nih.gov This process is initiated at the anode and is critically dependent on the presence of the exocyclic double bond for the reaction to proceed. rsc.org Mechanistic studies indicate that the reaction is initiated by the direct single-electron oxidation of the methylenecyclopropane. nih.gov

Initiation via Oxidation of the Exocyclic Double Bond to Radical Cations

The primary event in the electrochemical oxidative cleavage is the anodic oxidation of the substrate. rsc.org Specifically, a single electron is transferred from the exocyclic double bond of the (Cyclopropylidenemethylene)dibenzene molecule to the anode. nih.gov This electron transfer results in the formation of a highly reactive intermediate known as a radical cation. acs.orgnih.govresearchgate.netresearchgate.net

The formation of this radical cation weakens the adjacent C-C bonds of the strained cyclopropane ring, setting the stage for subsequent reactions. researchgate.net The stability and reactivity of this radical cation are influenced by the phenyl groups attached to the methylene carbon, which can delocalize the positive charge and the unpaired electron.

Subsequent Ring-Opening and Nucleophilic Attack by Alcohols

Following its generation, the radical cation intermediate undergoes a rapid ring-opening of the cyclopropane moiety. beilstein-journals.orgnih.govrsc.org This step is driven by the release of the significant ring strain inherent in the three-membered ring. The cleavage of the C-C bond leads to the formation of a more stable, open-chain radical cation.

In the presence of alcohols, which act as nucleophiles, the process continues with the nucleophilic trapping of the cationic intermediate. nih.govresearchgate.net The alcohol molecule attacks the electron-deficient center of the ring-opened species. This nucleophilic attack is a crucial step that leads to the incorporation of the alcohol's alkoxy group into the molecular structure, ultimately yielding a 1,3-difunctionalized product after further reaction steps. nih.govresearchgate.netresearchgate.net For instance, electrolysis of (Cyclopropylidenemethylene)dibenzene in methanol can produce methyl esters of butanoic acid derivatives. rsc.org

Mechanistic Insights from Electrochemical Parameters and Optimization Studies

Electrochemical techniques, such as cyclic voltammetry, are instrumental in elucidating the reaction mechanism. researchgate.net These studies provide valuable data on the oxidation potentials of the substrates. For example, aryl-substituted cyclopropanes exhibit relatively low oxidation potentials, indicating that the aryl group plays a key role in facilitating the initial oxidation step. researchgate.net

Optimization of the reaction conditions is critical for achieving high yields and selectivity. Key parameters that are often studied include the choice of electrode material, the solvent system, and the supporting electrolyte. rsc.org In a typical setup, an undivided cell equipped with a graphite anode and a nickel cathode is used. rsc.org The reaction is carried out at a constant current, and the progress is monitored by techniques like thin-layer chromatography (TLC). rsc.org

The table below summarizes the optimized conditions for the electrochemical oxidative C-C bond cleavage of a related methylenecyclopropane, demonstrating the influence of various parameters on the product yield.

| Entry | Electrolyte | Solvent | Time (h) | Yield (%) |

| 1 | Bu4NBF4 | Methanol | 7 | 80 |

| 2 | Bu4NClO4 | Methanol | 7 | 75 |

| 3 | Bu4NPF6 | Methanol | 7 | 78 |

| 4 | LiClO4 | Methanol | 12 | 50 |

| 5 | Bu4NBF4 | Ethanol | 7 | 72 |

| 6 | Bu4NBF4 | n-Propanol | 7 | 70 |

| Data adapted from a study on a similar methylenecyclopropane derivative to illustrate the effects of reaction parameters. rsc.org |

These mechanistic studies and optimization efforts not only provide a deeper understanding of the C-C bond activation process in (Cyclopropylidenemethylene)dibenzene but also pave the way for the development of new synthetic methodologies for constructing complex organic molecules. nih.govresearchgate.netresearchgate.net

Synthetic Methodologies and Transformations Utilizing Cyclopropylidenemethylene Dibenzene As a Substrate

Hydrofunctionalization Reactions through C-C σ-Bond Scission

The palladium-catalyzed hydroalkylation of methylenecyclopropanes (MCPs) represents a significant advancement in carbon-carbon bond activation. This method allows for the regioselective cleavage of the distal C–C single bond of the cyclopropane (B1198618) ring, leading to the formation of valuable terminal alkenes.

Scope of Hydrazone Reactivity in C-Alkylation Products

A notable application of this methodology is the reaction of (Cyclopropylidenemethylene)dibenzene with simple hydrazones, which serve as carbanion equivalents. This transformation, catalyzed by a palladium complex, proceeds under mild conditions and demonstrates a broad scope with respect to the hydrazone component. A variety of hydrazones derived from both aromatic and aliphatic aldehydes have been shown to be effective coupling partners, affording the corresponding C-alkylated terminal alkenes in good to excellent yields.

The reaction tolerates a wide range of electronic and steric variations on the aromatic ring of the hydrazone. For instance, hydrazones bearing electron-donating groups (e.g., methoxy), electron-withdrawing groups (e.g., fluoro, trifluoromethyl), and sterically demanding substituents have all been successfully employed. Furthermore, hydrazones derived from polycyclic aromatic aldehydes, such as 1-naphthaldehyde, and heteroaryl aldehydes containing furan, pyrrole, and indole (B1671886) moieties also participate smoothly in the reaction. The utility of this method is further extended to hydrazones prepared from aliphatic aldehydes, which provide the desired products in moderate yields.

Functional Group Compatibility and Regioselectivity in Product Formation

The reaction exhibits high regioselectivity, exclusively cleaving the distal C–C bond of the cyclopropane ring to furnish terminal alkenes. This selective C–C bond scission is a crucial aspect of the transformation, providing a reliable method for the synthesis of structurally defined alkene products.

| Hydrazone Derived From | Substituent on Hydrazone | Product | Yield (%) |

| Benzaldehyde | 4-Me | 3ba | 89 |

| Benzaldehyde | 4-OMe | 3bb | 85 |

| Benzaldehyde | 4-F | 3bc | 78 |

| Benzaldehyde | 4-CF3 | 3bd | 65 |

| Benzaldehyde | 3-Me | 3be | 82 |

| Benzaldehyde | 2-Me | 3bf | 75 |

| 1-Naphthaldehyde | - | 3bn | 85 |

| 2-Furaldehyde | - | 3bl | 72 |

| N-Boc-pyrrole-2-carboxaldehyde | - | 3bm | 68 |

| N-Boc-indole-3-carboxaldehyde | - | 3bo | 70 |

| Isovaleraldehyde | - | 3ap | 55 |

| Cyclohexanecarboxaldehyde | - | 3bq | 60 |

| Pivalaldehyde | - | 3br | 40 |

Data sourced from a 2020 study on the palladium-catalyzed hydroalkylation of methylenecyclopropanes. libretexts.org

Difunctionalization Strategies

Building upon the reactivity of the strained ring system, difunctionalization strategies have been developed to introduce two new functional groups across the C-C σ-bond of (Cyclopropylidenemethylene)dibenzene. These methods provide access to more complex molecular scaffolds in a single synthetic operation.

Synthesis of Arylation/Chlorination Products via Acyl Chlorides

A significant advancement in the difunctionalization of (Cyclopropylidenemethylene)dibenzene is the visible-light-induced reaction with acyl chlorides. mdpi.com This photocatalytic method achieves a novel arylation/chlorination of the C-C σ-bond through a ring-opening process. mdpi.com In this transformation, the acyl chloride serves as a source for both the acyl radical and the chloride anion. mdpi.com The reaction proceeds smoothly at room temperature under blue LED irradiation, leading to the formation of a new carbon-carbon bond and a carbon-chlorine bond in a single step. mdpi.com For example, the reaction of (Cyclopropylidenemethylene)dibenzene with benzoyl chloride results in the corresponding arylation/chlorination product in high yield. mdpi.com

Influence of Electronic Effects of Substituents on Benzene (B151609) Rings on Reactivity

The electronic nature of the substituents on the benzene rings of the (Cyclopropylidenemethylene)dibenzene substrate plays a crucial role in the outcome of the arylation/chlorination reaction. It has been observed that substrates bearing electron-donating groups on the para-position of the benzene rings exhibit greater reactivity compared to those with electron-withdrawing groups. mdpi.com This observation is consistent with the general principles of electrophilic aromatic substitution, where electron-rich aromatic rings are more susceptible to attack. lumenlearning.commsu.edustudymind.co.uk The increased electron density on the benzene ring facilitates the interaction with the electrophilic species generated during the catalytic cycle. Conversely, electron-withdrawing groups decrease the nucleophilicity of the aromatic ring, thus reducing the reaction rate. lumenlearning.commsu.edustudymind.co.uk

| Substituent on Benzene Ring of Substrate (para-position) | Acyl Chloride | Product | Yield (%) |

| H | Benzoyl chloride | 3aa | 96 |

| Methyl | Benzoyl chloride | 3ba | 98 |

| Methoxy | Benzoyl chloride | 3ca | 99 |

| Fluoro | Benzoyl chloride | 3da | 85 |

| Chloro | Benzoyl chloride | 3ea | 82 |

| Trifluoromethyl | Benzoyl chloride | 3fa | 70 |

Data sourced from a 2023 study on the visible-light-induced difunctionalization of alkylidenecyclopropanes. mdpi.com

Generation of Novel Acyl Compounds through Carbon-Carbon Bond Formation

The visible-light-induced difunctionalization with acyl chlorides provides a direct and efficient route to novel acyl compounds. mdpi.com The core of this transformation is the formation of a new carbon-carbon bond between the cyclopropylidene moiety and the acyl group. This method has been shown to be compatible with a range of acyl chlorides, including those with different substituents on the aromatic ring and even heterocyclic acyl chlorides like 2-thiophenecarbonyl chloride. mdpi.com This versatility allows for the synthesis of a diverse library of complex carbonyl compounds, which are important intermediates in various fields of chemical synthesis. The reaction using benzoyl bromide instead of the chloride also proceeds efficiently, affording the corresponding arylation/bromination product. mdpi.com

Ring-Opening Cascade Reactions for Molecular Complexity Generation

The high ring strain energy of the cyclopropane moiety in (Cyclopropylidenemethylene)dibenzene makes it susceptible to ring-opening reactions, which can be initiated by various catalysts, including transition metals and Lewis acids. When these ring-opening events are coupled with subsequent bond-forming reactions in a cascade manner, complex molecular architectures can be assembled from a relatively simple starting material.

Construction of Functionalized Terminal Alkenes

While the primary application of ring-opening reactions of methylenecyclopropanes often leads to cyclic products, specific strategies can be employed to generate functionalized terminal alkenes. These reactions typically involve the cleavage of one of the distal C-C bonds of the cyclopropane ring, followed by the introduction of new functional groups.

Lewis acid-catalyzed ring-opening reactions of methylenecyclopropanes, a class of compounds to which (Cyclopropylidenemethylene)dibenzene belongs, have been shown to produce homoallylic derivatives. For instance, in the presence of a Lewis acid such as tin(II) triflate, methylenecyclopropanes can react with diphenylphosphine (B32561) oxide and elemental sulfur or selenium. This process results in the formation of homoallylic thiols or selenols, which are types of functionalized terminal alkenes. The reaction proceeds through the activation of the methylenecyclopropane (B1220202) by the Lewis acid, followed by nucleophilic attack and subsequent ring-opening.

| Entry | Substrate | Reagents | Product | Yield (%) |

| 1 | Phenyl-substituted methylenecyclopropane | Ph₂P(O)H, S, Sn(OTf)₂ | Homoallylic thiol | 86 |

| 2 | Phenyl-substituted methylenecyclopropane | Ph₂P(O)H, Se, Sn(OTf)₂ | Homoallylic selenol | Good |

This table illustrates the yields of homoallylic thiol and selenol derivatives from a phenyl-substituted methylenecyclopropane, a representative substrate of the same class as (Cyclopropylidenemethylene)dibenzene.

Strategic Utility in Divergent Synthesis of Chemical Scaffolds

Divergent synthesis is a powerful strategy in medicinal chemistry and materials science that allows for the creation of a diverse range of molecular structures from a common starting material. The unique reactivity of (Cyclopropylidenemethylene)dibenzene makes it an attractive substrate for such synthetic approaches. By carefully selecting the catalyst and reaction conditions, the ring-opening cascade can be directed towards different pathways, leading to a variety of chemical scaffolds.

Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in developing divergent synthetic routes. For example, palladium-catalyzed cascade reactions can be employed to construct various heterocyclic systems. mdpi.com The choice of ligands and additives can influence the reaction pathway, leading to different ring sizes and substitution patterns. Similarly, rhodium catalysis has been utilized in divergent annulations to produce complex C(sp³)-rich scaffolds. nih.govnih.gov These reactions often proceed through the formation of a metallacyclic intermediate, the fate of which determines the final product structure. The ability to switch between different reaction pathways by tuning the catalytic system highlights the potential of (Cyclopropylidenemethylene)dibenzene as a versatile building block in the divergent synthesis of complex molecules. rsc.orgrsc.org

The development of cascade reactions initiated by the functionalization of C(sp³)–H bonds has also opened new avenues for creating scaffold diversity. mdpi.com While direct examples with (Cyclopropylidenemethylene)dibenzene are still emerging, the principles established in related systems suggest a promising future for its application in generating diverse molecular architectures. nih.gov

Advanced Analytical and Computational Approaches in Cyclopropylidenemethylene Dibenzene Research

Spectroscopic Methods for Reaction Monitoring and Product Characterization

Spectroscopic techniques are fundamental tools in the synthetic chemist's arsenal, providing critical information about molecular structure and purity. For a molecule like (Cyclopropylidenemethylene)dibenzene, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.gov

For (Cyclopropylidenemethylene)dibenzene (C₁₆H₁₄), ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to its distinct structural components: the two phenyl groups and the cyclopropylidene moiety.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals in two main regions. The aromatic region would contain complex multiplets corresponding to the ten protons of the two phenyl rings. The precise chemical shifts and splitting patterns would depend on the electronic effects of the cyclopropylidenemethylene substituent. The aliphatic region would feature signals for the four protons of the cyclopropane (B1198618) ring. These protons are chemically equivalent in the parent structure and would likely appear as a singlet.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides complementary information. It would display signals for the unique carbon environments in the molecule. Distinct signals would be expected for the quaternary carbons (the sp²-hybridized carbon of the double bond and the spiro carbon of the cyclopropane ring), the CH carbons of the phenyl rings, and the CH₂ carbons of the cyclopropane ring. The chemical shifts of the cyclopropyl carbons are particularly diagnostic, appearing at relatively upfield values due to the ring strain and shielding effects.

| Nucleus | Structural Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic Protons (C₆H₅) | 7.20 - 7.50 | Multiplet |

| ¹H | Cyclopropyl Protons (C₃H₄) | ~1.50 | Singlet |

| ¹³C | Aromatic C-H | 125 - 130 | - |

| ¹³C | Aromatic C (quaternary) | 135 - 145 | - |

| ¹³C | C=C (exocyclic) | ~120 | - |

| ¹³C | C=C (cyclopropylidene) | ~115 | - |

| ¹³C | CH₂ (cyclopropyl) | ~5 | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Product Identification

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. chimia.ch High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which enables the unambiguous determination of a molecule's elemental composition. nih.goviaph.es

For (Cyclopropylidenemethylene)dibenzene, with a molecular formula of C₁₆H₁₄, the expected monoisotopic mass is approximately 206.1096 g/mol . HRMS would be used to confirm this exact mass, thereby verifying the elemental formula and distinguishing it from other potential isomers.

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron ionization (EI), the molecular ion (M⁺) would be observed, followed by fragmentation through characteristic pathways. Plausible fragmentation for this molecule could involve:

Loss of a phenyl group (C₆H₅•) to give a fragment ion.

Cleavage of the cyclopropane ring.

Rearrangements common to benzyl-type structures. nih.gov

| m/z (Da) | Ion Formula | Assignment |

|---|---|---|

| 206.110 | [C₁₆H₁₄]⁺ | Molecular Ion (M⁺) |

| 191.086 | [C₁₅H₁₁]⁺ | [M - CH₃]⁺ |

| 129.070 | [C₁₀H₉]⁺ | [M - C₆H₅]⁺ |

| 91.055 | [C₇H₇]⁺ | Tropylium ion |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools for understanding the underlying principles that govern chemical reactivity. vu.nl For a strained molecule like (Cyclopropylidenemethylene)dibenzene, theoretical models are crucial for exploring reaction mechanisms, transition states, and the energetics of bond activation processes that are often difficult to study experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied in organic chemistry to calculate the geometries and energies of reactants, products, and transition states. This allows for the complete mapping of a potential energy surface for a given reaction, providing critical insights into reaction mechanisms and activation barriers. mdpi.com

In the context of (Cyclopropylidenemethylene)dibenzene, DFT calculations are instrumental in studying its characteristic reactions, such as transition-metal-catalyzed ring-opening reactions. wikipedia.orgrsc.org Researchers can model the step-by-step mechanism, identifying key intermediates and the rate-determining transition state. For example, DFT could be used to compare the energetics of a [2+2] cycloaddition across the exocyclic double bond versus a C-C bond insertion into the strained cyclopropane ring, thereby predicting the likely reaction pathway. acs.org

Activation Strain Analysis and Energy Decomposition Analysis in Bond Activation Processes

To gain a deeper, more intuitive understanding of reaction barriers, the Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful analytical tool. wikipedia.orgnih.gov The ASM deconstructs the potential energy of a reaction (ΔE) along the reaction coordinate into two components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int). nih.gov

ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)

Activation Strain (ΔE_strain) : This term represents the energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at a specific point along the reaction coordinate. It is generally a destabilizing, positive term. For (Cyclopropylidenemethylene)dibenzene, this would correspond to the energy needed to stretch the C-C bonds of the cyclopropane ring during a ring-opening reaction.

Interaction Energy (ΔE_int) : This term represents the actual interaction (e.g., steric, electrostatic, and orbital interactions) between the distorted reactants. It is a stabilizing, negative term.

The transition state occurs at the point along the reaction coordinate where the stabilizing interaction energy compensates for the destabilizing strain energy. nih.gov

To further dissect the nature of the chemical bond formation, Energy Decomposition Analysis (EDA) can be applied to the interaction energy term (ΔE_int). EDA partitions the interaction energy into physically meaningful components: u-tokyo.ac.jp

Electrostatic Interaction (ΔV_elstat) : The classical electrostatic attraction or repulsion between the reactants.

Pauli Repulsion (ΔE_Pauli) : The destabilizing interaction arising from the repulsion between filled orbitals of the reactants.

Orbital Interaction (ΔE_orb) : The stabilizing interaction from the mixing of occupied and unoccupied orbitals, which accounts for charge transfer and polarization.

By applying ASM and EDA to the reactions of (Cyclopropylidenemethylene)dibenzene, chemists can pinpoint the specific structural and electronic factors that control its reactivity. For instance, in a metal-catalyzed C-C bond activation, this analysis can reveal whether the reaction barrier is dominated by the strain required to break the bond or by the strength of the orbital interactions between the substrate and the metal catalyst. nih.gov

| Energy Component | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| ΔE‡ (Activation Energy) | Overall energy barrier | +25.0 |

| ΔE_strain | Energy to distort reactants to TS geometry | +40.0 |

| ΔE_int | Interaction energy between distorted reactants | -15.0 |

| ΔV_elstat | Electrostatic component of ΔE_int | -20.0 |

| ΔE_Pauli | Pauli repulsion component of ΔE_int | +35.0 |

| ΔE_orb | Orbital interaction component of ΔE_int | -30.0 |

Prediction of Reactivity and Selectivity in Novel Transformations

A primary goal of computational chemistry is to predict the outcomes of unknown reactions, thereby guiding experimental efforts toward promising new transformations. By leveraging the methods described above, researchers can assess the viability of proposed reaction pathways for (Cyclopropylidenemethylene)dibenzene.

For example, if a reaction could potentially proceed through multiple competing pathways (e.g., resulting in different regioisomers or stereoisomers), DFT calculations can determine the activation energy for each path. mdpi.com The pathway with the lowest activation barrier is predicted to be the major product channel. The Activation Strain Model can then be used to understand why one pathway is favored over another—is it due to lower geometric strain in the transition state, or a more favorable electronic interaction between the reacting partners? researchgate.net This predictive power is invaluable for the rational design of catalysts and reaction conditions to achieve high selectivity and yield in the synthesis of novel compounds derived from (Cyclopropylidenemethylene)dibenzene.

Emerging Research Directions and Future Perspectives in Cyclopropylidenemethylene Dibenzene Chemistry

Exploration of Asymmetric Transformations Involving (Cyclopropylidenemethylene)dibenzene

The creation of chiral molecules from achiral starting materials is a cornerstone of modern chemical synthesis, particularly for the pharmaceutical and agrochemical industries. While the asymmetric transformation of cyclopropanes, in general, is a well-explored area, the specific application to (Cyclopropylidenemethylene)dibenzene is an emerging field with significant potential. The challenge lies in controlling the stereochemical outcome of reactions involving this prochiral molecule.

Drawing parallels from the broader field of cyclopropane (B1198618) chemistry, several catalytic asymmetric strategies could be envisioned for (Cyclopropylidenemethylene)dibenzene. For instance, chiral Brønsted acids have been successfully employed in the highly enantioselective [3+2] cycloaddition of donor-acceptor cyclopropanes with aldimines, affording optically active pyrrolidines in high yields and enantioselectivities. This suggests the potential for similar organocatalytic approaches with (Cyclopropylidenemethylene)dibenzene as the three-carbon component.

Furthermore, transition-metal-catalyzed enantioselective reactions of cyclopropenes, which also feature a strained three-membered ring, have seen considerable development. These include C-H functionalization, addition, and cycloaddition reactions. Rhodium-catalyzed asymmetric ring-opening reactions of bicyclic alkenes with arylboronic acids have yielded cis-1,2-disubstituted cyclopentanes with excellent enantioselectivity. While not directly demonstrated on (Cyclopropylidenemethylene)dibenzene, these precedents highlight promising avenues for future research in its asymmetric catalysis. The development of chiral ligands that can effectively coordinate with a metal catalyst and differentiate between the enantiotopic faces of the cyclopropylidene moiety will be crucial for achieving high levels of stereocontrol.

Expanding the Scope of Substrates and Reagents for C-C Bond Functionalization

To enhance the synthetic utility of (Cyclopropylidenemethylene)dibenzene, researchers are actively exploring the expansion of the scope of substrates and reagents that can participate in its C-C bond functionalization reactions. The development of robust catalytic systems is key to achieving this goal.

The magnesium-catalyzed hydrosilylation of alkylidene cyclopropanes has shown promise in this regard. nih.gov This methodology has been demonstrated to be applicable to a range of alkyl-substituted alkylidene cyclopropanes, indicating that aromatic substitution is not a prerequisite for C-C σ-bond activation. psu.edu This broadens the potential applications of this chemistry to a wider array of starting materials.

Further expansion of the substrate scope could involve the use of (Cyclopropylidenemethylene)dibenzene derivatives with various substituents on the phenyl rings. Electron-donating or electron-withdrawing groups could influence the electronic properties of the molecule, potentially tuning its reactivity and selectivity in catalytic transformations.

In terms of reagents, while hydrosilylation has been a key focus, the development of catalytic systems that can facilitate the addition of other moieties across the C-C bond is a logical next step. This could include the introduction of carbon, nitrogen, or oxygen-based nucleophiles, leading to a diverse range of functionalized products. The ability to form new carbon-carbon bonds is particularly valuable in synthetic chemistry for building molecular complexity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (cyclopropylidenemethylene)dibenzene with high purity?

- Methodological Answer : The synthesis typically involves [1,3]-sigmatropic rearrangements or cyclopropanation reactions. Purification is achieved via column chromatography using silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity (>97%) should be verified by HPLC or GC-MS, with stabilization using MEHQ (4-methoxyphenol) to prevent polymerization during storage .

Q. How should (cyclopropylidenemethylene)dibenzene be stored to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C in amber glass vials to prevent photodegradation. MEHQ (0.1% w/w) is added as a stabilizer. Regularly monitor purity via NMR (e.g., loss of cyclopropane proton signals at δ 1.2–1.8 ppm indicates degradation) .

Q. What spectroscopic techniques are critical for characterizing (cyclopropylidenemethylene)dibenzene?

- Methodological Answer : Use H/C NMR to confirm the cyclopropane ring (characteristic splitting patterns) and aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular mass (CH, m/z 206.1096). IR spectroscopy identifies strained cyclopropane C-C bonds (~850 cm) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Conduct toxicity assessments via Ames tests or in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells). Use fume hoods, nitrile gloves, and flame-resistant lab coats. Dispose of waste in halogenated solvent containers, adhering to EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of (cyclopropylidenemethylene)dibenzene under photolytic vs. thermal conditions?

- Methodological Answer : Perform controlled experiments comparing reaction pathways (e.g., UV irradiation vs. heating at 80°C). Use DFT calculations (B3LYP/6-31G*) to model transition states and identify dominant mechanisms. Cross-validate results with kinetic isotope effects (KIE) studies .

Q. What computational strategies are recommended to study the electronic structure of (cyclopropylidenemethylene)dibenzene?

- Methodological Answer : Employ density functional theory (DFT) with dispersion corrections (e.g., ωB97X-D/def2-TZVP) to analyze ring strain and conjugation effects. Compare HOMO-LUMO gaps with experimental UV-Vis spectra. Solvent effects can be modeled using PCM (Polarizable Continuum Model) .

Q. How can researchers address discrepancies in cyclopropane ring-opening yields across different catalytic systems?

- Methodological Answer : Systematically vary catalysts (e.g., Pd vs. Rh complexes), solvents (polar aprotic vs. nonpolar), and temperatures. Use Arrhenius plots to compare activation energies. Publish raw data (e.g., reaction yields, NMR spectra) in open-access repositories to enable meta-analysis .

Q. What methodologies optimize the use of (cyclopropylidenemethylene)dibenzene as a precursor in strained polycyclic hydrocarbon synthesis?

- Methodological Answer : Design tandem reactions combining Diels-Alder cycloadditions and ring-opening metathesis (Grubbs catalyst). Monitor intermediates via in-situ FTIR or LC-MS. Optimize stoichiometry using Design of Experiments (DoE) software to maximize yield while minimizing side products .

Data Presentation Guidelines

- Reproducibility : Document synthesis conditions (catalyst loading, solvent purity) and instrument calibration details (e.g., NMR shim settings) per ICMJE standards .

- Literature Review : Conduct systematic searches across SciFinder, Reaxys, and PubMed using keywords: "cyclopropylidenemethylene," "strained hydrocarbons," "sigmatropic rearrangements." Include patents and preprints for comprehensive coverage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.